"2-(4-formyl-1H-pyrazol-1-yl)acetic acid properties"
"2-(4-formyl-1H-pyrazol-1-yl)acetic acid properties"
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in numerous FDA-approved pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1] This document details a proposed synthetic pathway, explores the anticipated chemical properties and reactivity of the title compound, and discusses its potential applications in drug discovery. The methodologies presented are grounded in established, peer-reviewed synthetic strategies for analogous pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4][5][6][7] The metabolic stability of the pyrazole ring makes it an attractive scaffold for the development of novel therapeutic agents.[1]
The title compound, 2-(4-formyl-1H-pyrazol-1-yl)acetic acid, incorporates three key functional groups that make it a versatile synthetic intermediate:
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The Pyrazole Core: Provides a stable aromatic platform and is a recognized pharmacophore.
-
The Formyl Group (Aldehyde): A versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic rings.[5]
-
The Acetic Acid Moiety: Allows for the formation of amides, esters, and other derivatives, enabling covalent linkage to other molecules of interest.
This unique combination of functional groups positions 2-(4-formyl-1H-pyrazol-1-yl)acetic acid as a valuable building block for the synthesis of compound libraries for high-throughput screening and the development of targeted therapeutics.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-(4-formyl-1H-pyrazol-1-yl)acetic acid.
Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde (Starting Material)
The synthesis of the core pyrazole aldehyde can be achieved through various established methods. One of the most common and efficient is the Vilsmeier-Haack reaction.[6][8][9][10][11] This reaction typically involves the formylation of a suitable precursor, such as a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
An alternative, scalable method involves the formylation of N-protected 4-iodopyrazole via a Grignard reagent.[12]
Step 2: N-Alkylation of 1H-Pyrazole-4-carbaldehyde
The introduction of the acetic acid moiety onto the pyrazole nitrogen is a critical step. N-alkylation of pyrazoles is a well-documented transformation.[13][14] The proposed method involves the deprotonation of the pyrazole NH with a suitable base, followed by nucleophilic substitution with an ethyl haloacetate.
Experimental Protocol:
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Deprotonation: To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the pyrazole anion.
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Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the cooled reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, can then be purified by silica gel column chromatography.
Step 3: Hydrolysis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
The final step is the saponification of the ethyl ester to yield the desired carboxylic acid. This is a standard and typically high-yielding transformation.[15][16]
Experimental Protocol:
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Saponification: Dissolve the purified ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate in a mixture of an alcohol (e.g., ethanol or methanol) and water. Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).
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Heating: Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the mixture to a pH of 2-3 by the dropwise addition of a dilute acid, such as 1M hydrochloric acid (HCl).
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Isolation: The product, 2-(4-formyl-1H-pyrazol-1-yl)acetic acid, may precipitate out of the solution upon acidification. If so, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Final Purification: The collected solid or the residue from the organic extracts can be further purified by recrystallization from a suitable solvent system.
Physicochemical Properties (Predicted)
While experimental data for the title compound is not available, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.13 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have limited solubility in water and non-polar organic solvents, but good solubility in polar organic solvents like DMSO, DMF, and methanol. It should be soluble in aqueous base. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for acetic acid derivatives. |
| Melting Point | Expected to be a solid with a relatively high melting point, likely above 150 °C, due to the potential for hydrogen bonding. |
Chemical Reactivity and Spectroscopic Characterization
The reactivity of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid is dictated by its three functional groups.
Caption: Key reactive sites and potential transformations of the title compound.
Expected Spectroscopic Data:
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¹H NMR:
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A singlet for the pyrazole C5-H proton, likely downfield (δ > 8.0 ppm).
-
A singlet for the aldehyde proton (CHO), highly deshielded (δ ≈ 9.5-10.5 ppm).[8]
-
A singlet for the methylene protons (CH₂) of the acetic acid group (δ ≈ 4.5-5.5 ppm).
-
A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.
-
A singlet for the pyrazole C3-H proton.
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon (δ ≈ 180-190 ppm).[8]
-
A signal for the carboxylic acid carbonyl carbon (δ ≈ 170-180 ppm).
-
Signals for the pyrazole ring carbons.
-
A signal for the methylene carbon.
-
-
IR Spectroscopy:
-
A strong, broad absorption for the O-H stretch of the carboxylic acid (≈ 2500-3300 cm⁻¹).
-
A sharp, strong absorption for the aldehyde C=O stretch (≈ 1680-1700 cm⁻¹).[8]
-
A sharp, strong absorption for the carboxylic acid C=O stretch (≈ 1700-1730 cm⁻¹).
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns corresponding to the loss of COOH, CHO, and other fragments.
-
Potential Applications in Drug Discovery and Materials Science
The structural features of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid make it a highly valuable intermediate for several applications:
-
Scaffold for Novel Therapeutics: The pyrazole core is a key component of many drugs, and this compound provides a platform for creating new derivatives with potential activity as kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.[1][4][17][18]
-
Fragment-Based Drug Design: As a relatively small molecule with key functional groups, it can be used in fragment-based screening to identify new binding motifs for protein targets.
-
Combinatorial Chemistry: The aldehyde and carboxylic acid groups are orthogonal handles for derivatization, making this compound ideal for the creation of large combinatorial libraries for high-throughput screening.
-
Development of Molecular Probes and Ligands: The acetic acid moiety can be used to attach this pyrazole-based scaffold to fluorescent dyes, affinity resins, or other biomolecules to create tools for chemical biology research.[12]
Conclusion
2-(4-formyl-1H-pyrazol-1-yl)acetic acid is a promising and versatile building block for chemical synthesis. Although its direct synthesis has not been explicitly reported, a reliable and efficient synthetic route can be proposed based on established chemical principles. Its trifunctional nature provides a wealth of opportunities for derivatization, making it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. The insights provided in this guide are intended to facilitate the synthesis and application of this and related compounds in pioneering research endeavors.
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